Technical Guide: Natural Occurrence & Analytical Profiling of 5,9-Octadecadienoic Acid Methyl Ester
Technical Guide: Natural Occurrence & Analytical Profiling of 5,9-Octadecadienoic Acid Methyl Ester
The following technical guide is structured to address the specific biochemical and analytical profile of 5,9-Octadecadienoic acid methyl ester .
Executive Summary & Chemical Identity
5,9-Octadecadienoic acid methyl ester (CAS: 15541-13-6 for the acid) is the fatty acid methyl ester (FAME) derivative of Taxoleic Acid (cis-5,cis-9-18:2).
While the methyl ester form is occasionally reported as a minor volatile component in specific insect pheromones or essential oils, it is predominantly encountered in drug development and lipidomics as the analytical surrogate for Taxoleic acid. Taxoleic acid is a Polymethylene-Interrupted Fatty Acid (PMI-FA) , distinct from the common methylene-interrupted linoleic acid (9,12-18:2).
Key Distinction for Researchers:
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In Nature (Biogenic): Exists primarily as acyl chains in Triacylglycerols (TAGs) and Phospholipids (PLs).
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In Analysis (Analytical): Converted to the Methyl Ester (FAME) via transesterification for GC-MS detection.
Chemical Structure Data
| Property | Detail |
| IUPAC Name | Methyl (5Z,9Z)-octadeca-5,9-dienoate |
| Common Name | Taxoleic Acid Methyl Ester |
| Formula | C19H34O2 |
| Molecular Weight | 294.47 g/mol |
| Double Bond Pattern | |
| Key Characteristic | The double bonds are separated by two methylene groups ( |
Natural Occurrence & Biological Sources
The parent acid (Taxoleic acid) is a chemotaxonomic marker for Gymnosperms, specifically the Taxaceae and Pinaceae families.
Primary Botanical Sources (Gymnosperms)
The most abundant natural source is the seed oil of the Yew tree (Taxus spp.) .
| Genus/Species | Tissue | Abundance (% of Total Fatty Acids) | Notes |
| Taxus baccata (English Yew) | Seed Oil | 12% – 16% | Primary commercial source. Found in TAGs. |
| Taxus canadensis | Seed/Needles | 9% – 12% | Co-occurs with Sciadonic acid (20:3 |
| Pinus spp. (Pines) | Seed Oil | 0.1% – 4.5% | Minor component compared to Pinolenic acid. |
| Larix leptolepis (Larch) | Seed Oil | ~2.7% | Co-occurs with |
Marine & Microbial Sources
Distinct from terrestrial plants, these organisms often incorporate the acid into phospholipids rather than storage lipids.
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Slime Molds: Dictyostelium discoideum (First identified source).[1]
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Marine Sponges: Erylus goffrilleri and Agelas sp.[1] (Often contain methoxylated analogs).[2]
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Sea Anemones: Stoichactis helianthus.
Biosynthetic Pathway (Mechanistic Insight)
Unlike Linoleic acid (18:2
Pathway Visualization
The following diagram illustrates the divergence between the "Classic" (Linoleic) and "Unusual" (Taxoleic) biosynthetic pathways.
Figure 1: Divergent biosynthesis of Taxoleic Acid via Delta-5 Desaturation, distinct from the common Linoleic pathway.
Analytical Protocol: Detection & Validation
For drug development professionals identifying this compound in complex matrices, the following protocol ensures differentiation from the isobaric Linoleic acid methyl ester.
A. Sample Preparation (Lipid Extraction)
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Method: Modified Folch or Bligh & Dyer extraction.
-
Critical Step: Use BHT (0.01%) as an antioxidant during extraction to prevent oxidation of the
double bond.
B. Derivatization (Methylation)
Since the free acid is non-volatile, it must be converted to the methyl ester.
-
Reagent:
in Methanol (14%) or in Methanol (1%). -
Conditions: Heat at 70°C for 30 mins.
-
Warning: Avoid alkaline hydrolysis followed by diazomethane if precise quantification of native free fatty acids is required vs. total fatty acids.
C. GC-MS Identification Criteria
The methyl ester of Taxoleic acid elutes before Linoleic acid methyl ester on polar capillary columns (e.g., DB-23, CP-Sil 88) due to the
| Parameter | Taxoleic Acid ME (5,9-18:2) | Linoleic Acid ME (9,12-18:2) |
| Elution Order (Polar Column) | Elutes Earlier | Elutes Later |
| Molecular Ion (M+) | m/z 294 | m/z 294 |
| Base Peak | m/z 81 | m/z 67 or 81 |
| Diagnostic Fragment | m/z 141 (loss of methanol + cleavage) | m/z 150 |
| DMOX Derivative | Gap of 12 amu between C5-C6 | Gap of 12 amu between C9-C10 |
Expert Insight: For unequivocal structural confirmation, convert the FAME to a DMOX (4,4-dimethyloxazoline) derivative . The Mass Spectrum of the DMOX derivative will show a specific gap of 12 atomic mass units between m/z 153 and 165, proving the double bond is at position 5.
D. Workflow Diagram
Figure 2: Analytical workflow for the isolation and identification of Taxoleic Acid Methyl Ester.
Biological Significance in Drug Development
-
Membrane Fluidity: The polymethylene-interrupted structure creates a "kink" in the lipid bilayer different from methylene-interrupted PUFAs. This alters membrane permeability and receptor functionality.
-
Cytotoxicity:
-unsaturated fatty acids from Gymnosperms have shown specific cytotoxicity against hormone-dependent cancer cell lines, making them targets for lipophilic drug conjugation. -
Metabolic Stability: The unusual double bond position (
) renders this fatty acid resistant to standard -oxidation cycles that require specific enzymes, potentially prolonging its half-life in lipid-based drug formulations.
References
-
PubChem. (2025). 5,9-Octadecadienoic acid | C18H32O2.[3] National Library of Medicine. [Link]
-
Carballeira, N. M., et al. (2008). First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid. Chemistry and Physics of Lipids. [Link]
-
Wolff, R. L., et al. (2001). Fatty Acid Composition of Pinaceae as Taxonomic Markers. Lipids. [Link]
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D'yakonov, V. A., et al. (2020).[4] Natural compounds with bis-methylene-interrupted Z-double bonds: plant sources, strategies of total synthesis. Phytochemistry Reviews. [Link]
-
Choudhary, S., et al. (2007).[5] Fatty acid composition of Abies pindrow (West Himalayan fir). Pakistan Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for taxoleic acid (NP0249010) [np-mrd.org]
- 3. 5,9-Octadecadienoic acid | C18H32O2 | CID 53757320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural compounds with bis-methylene-interrupted Z-double bonds: plant sources, strategies of total synthesis, biologic… [ouci.dntb.gov.ua]
- 5. pjps.pk [pjps.pk]
